1-(4-Iodophenyl)-3-(3-nitrophenyl)urea
Overview
Description
1-(4-Iodophenyl)-3-(3-nitrophenyl)urea is a useful research compound. Its molecular formula is C13H10IN3O3 and its molecular weight is 383.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-iodophenyl)-N'-(3-nitrophenyl)urea is 382.97669 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Agricultural Applications
In the field of agriculture, N-(4-iodophenyl)-N'-(3-nitrophenyl)urea is investigated for its potential in modifying urea fertilizers to enhance crop yield and reduce nitrogen losses. For instance, Abalos et al. (2012) studied the effectiveness of urease inhibitors in reducing emissions of ammonia, nitrous oxide, and nitric oxide from urea-fertilized barley fields. Their findings suggest that such inhibitors could improve the efficiency of nitrogen use in agriculture and have a positive environmental impact (Abalos et al., 2012).
2. Chemistry and Material Science
In the realm of chemistry and material science, N-(4-iodophenyl)-N'-(3-nitrophenyl)urea plays a role in the development of new materials and chemical processes. George et al. (2004) discussed the crystal engineering of urea alpha-networks and the design of second-harmonic generation (SHG) active crystals, demonstrating the importance of this compound in the creation of novel materials (George et al., 2004).
3. Environmental Science
In environmental science, research has focused on the interaction of this compound with various environmental factors. For example, the study by Gaihre et al. (2015) on urea deep placement in rice fields in Bangladesh investigated its effects on nitrous oxide and nitric oxide emissions. This research is significant for understanding how to reduce environmental pollution in agricultural practices (Gaihre et al., 2015).
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(3-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O3/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYVAYSYZVIZCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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